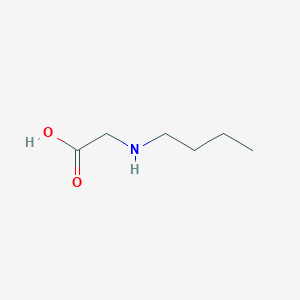

2-(Butylamino)acetic acid

Description

Historical Trajectories of N-Substituted Glycines in Chemical Synthesis

The field of N-substituted glycines, or peptoids, has a history spanning nearly three decades. escholarship.org The term "peptoid" was broadly applied to oligomers of N-substituted glycines in the early 1990s. iris-biotech.de The initial design of peptoids was driven by the need for a modular approach to create diverse molecular structures efficiently using simple, achiral reagents. iris-biotech.de

A significant breakthrough in the synthesis of these compounds was the development of the "submonomer" solid-phase synthesis method by Zuckermann and colleagues in 1992. iris-biotech.demdpi.comresearchgate.net This technique involves a two-step cycle: first, the acylation of a resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement reaction with a primary amine. escholarship.orgmdpi.com This method allows for the iterative and sequential incorporation of a wide variety of side chains, making the synthesis of sequence-defined peptoid oligomers highly efficient and versatile. escholarship.orgresearchgate.net This approach is simpler than traditional peptide synthesis as it does not require main-chain protecting groups. escholarship.org The submonomer method has proven robust, enabling the preparation of peptoid chains up to 50 monomers in length. iris-biotech.de

Conceptual Significance of the N-Butylglycine Scaffold in Contemporary Chemical Sciences

The N-butylglycine scaffold, as a member of the N-substituted glycine (B1666218) family, holds considerable conceptual significance in modern chemical sciences, particularly in the field of biomimetic materials. escholarship.org Unlike peptides, where side chains are attached to the α-carbon, peptoids have their side chains appended to the backbone nitrogen atoms. escholarship.org This fundamental structural difference eliminates backbone chirality and the hydrogen-bond-donating amide protons found in peptides. escholarship.orgmdpi.com

The absence of backbone hydrogen-bond donors leads to several advantageous properties for peptoids, including enhanced chemical and enzymatic stability, improved solubility in common solvents, and thermal processability. escholarship.org The properties of polypeptoids, polymers of N-substituted glycines, are largely determined by their side chain characteristics and monomer sequence rather than by the hydrogen bonds that dictate peptide secondary structures. mdpi.com This makes the N-butylglycine scaffold and other N-substituted glycines highly designable building blocks. nih.gov

Researchers have utilized the N-butylglycine scaffold to create hydrophobic polypeptoids and have studied their properties in various contexts. acs.org For example, thermoresponsive random copolypeptoids of sarcosine (B1681465) (N-methylglycine) and N-butylglycine have been synthesized, demonstrating reversible phase transitions in aqueous solution, which is a promising property for biomedical applications. acs.orgnih.gov The ability to precisely control the sequence and composition of these polymers allows for the creation of materials with tunable properties, opening up applications in areas such as drug delivery, biosensing, and surface antifouling. mdpi.comacs.org The study of peptidomimetics composed of polar glycine and hydrophobic N-butylglycine helps to characterize the conformational ensembles of disordered macromolecules, which is critical for understanding the connection between their sequence, structure, and function. researchgate.net

Physicochemical Properties of Butylaminoacetic Acid and Related Compounds

The following table summarizes key physicochemical properties of 2-(Butylamino)acetic acid and structurally related compounds based on available data.

| Property | 2-(tert-Butylamino)acetic acid nih.gov | N-tert-butylglycine hydrochloride innospk.comchembk.com | N,N-Dibutylglycine chemsrc.com |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | C₁₀H₂₁NO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | 187.28 g/mol |

| Melting Point | Not specified | 223-224 °C | Not specified |

| Boiling Point | Not specified | 206.9 °C at 760 mmHg | 277.8 °C at 760 mmHg |

| Density | Not specified | ~1 g/cm³ | 0.958 g/cm³ |

| Appearance | Not specified | White crystalline powder | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWZZMHRVSMLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901478 | |

| Record name | NoName_600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylamino Acetic Acid and Its Derivatives

Classical and Contemporary Alkylation Approaches to N-Butylglycine Synthesis

The formation of the N-butyl bond to the glycine (B1666218) backbone is primarily achieved through alkylation reactions. These methods can be broadly categorized into the direct alkylation of glycine or its esters and nucleophilic displacement reactions.

The direct N-alkylation of the glycine molecule represents a straightforward approach to synthesizing N-butylglycine. Traditional methods often involve reductive alkylation using an aldehyde and a reducing agent. mdpi.com However, these conventional strategies can be limited by the availability of starting materials and the generation of stoichiometric by-products, which may necessitate complex purification procedures. nih.gov

More contemporary methods focus on direct, catalytic N-alkylation of unprotected amino acids with alcohols. This approach is highly selective and produces water as the sole by-product, simplifying the purification process. nih.gov For instance, the direct coupling of glycine with an alcohol like butanol can yield N-butylglycine in a more atom-economical fashion. Esters of glycine, such as tert-butyl glycinate, are also common starting materials. The ester group serves to protect the carboxylic acid functionality during the alkylation of the amino group. google.com

A prevalent and effective method for synthesizing N-butylglycine involves the nucleophilic substitution reaction between a butylamine (B146782) and a halogenated acetic acid derivative. mdpi.com In this SN2 reaction, the amino group of butylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing a halogen (typically chlorine), which serves as a good leaving group.

One documented synthesis involves the reaction of butylamine with tert-butyl chloroacetate (B1199739) to produce N-butylglycine tert-butyl ester, which can then be hydrolyzed to yield the final product. prepchem.com This reaction is typically performed by stirring the reactants, sometimes with heating, followed by extraction and purification steps. A high yield of 90% has been reported for the ester intermediate. prepchem.com

Recent advancements have focused on developing more environmentally friendly procedures. A "green synthesis" approach has been described where N-substituted glycine derivatives, including N-butylglycine, are prepared by reacting the corresponding alkylamine with chloroacetic acid in water. nih.govacs.org This method avoids the use of hazardous organic solvents. The general procedure involves the dropwise addition of an aqueous solution of butylamine to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring for 24 hours. acs.org

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield | Reference |

| Butylamine | tert-Butyl chloroacetate | Benzene (for workup) | 30-70°C, 1 hour | N-butylglycine tert-butyl ester | 90.0% | prepchem.com |

| Butylamine | Chloroacetic acid | Water | Ice bath, 24h stirring | N-butylglycine | Not specified | nih.govacs.org |

Advanced Synthetic Routes for N-Butylglycine Derivatization

Beyond its synthesis, N-butylglycine is a valuable intermediate for creating more complex molecules and derivatives. Its bifunctional nature allows for a wide range of chemical transformations.

The carboxylic acid group of N-butylglycine is a key site for derivatization through nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, the hydroxyl group of the carboxylic acid is replaced by a nucleophile. openstax.org This pathway is fundamental to forming derivatives such as amides and esters.

Direct conversion to amides can be challenging because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org Therefore, the carboxylic acid is often "activated" first. A common method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting N-butylglycyl chloride is much more electrophilic and readily reacts with amines to form amides. libretexts.org Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of amides from the carboxylic acid and an amine. libretexts.org Similarly, N-butylglycine can undergo esterification with alcohols, typically under acidic catalysis, to form the corresponding esters. libretexts.org

These condensation reactions are pivotal for incorporating the N-butylglycine moiety into larger molecules, including peptides and other biologically relevant structures.

The synthesis of N-butylglycine is itself an example of modifying the basic glycine architecture. Introducing the butyl group to the nitrogen atom significantly alters the steric and electronic properties of the amino acid. This modification transforms the primary amine of glycine into a secondary amine in N-butylglycine, which impacts its reactivity in subsequent reactions, such as peptide bond formation.

Further modifications can be performed on the N-butylglycine structure. The secondary amine can participate in further alkylation or other reactions, while the carboxylic acid provides a handle for various coupling chemistries, as discussed previously. These modifications allow for the creation of a diverse library of compounds based on the N-butylglycine scaffold. General strategies for modifying amino acids often target the amino and carboxyl termini, and the principles applied to proteins and peptides can be adapted for smaller molecules like N-butylglycine. nih.govnih.gov

N-alkylated amino acids are important building blocks in pharmaceutical chemistry. For example, the related compound N-tert-Butylglycine is a key intermediate in the synthesis of the antibiotic Tigecycline, highlighting the role of such modified amino acids in the production of essential medicines. nbinno.com

Derivatives of N-butylglycine, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, are valuable precursors in stereoselective synthesis. N-Boc protected amino acids can be used to create P-chiral phosphorus compounds through reactions with reagents like dichlorophenylphosphine. nih.gov The amino acid framework helps to direct the stereochemical outcome of the reaction. Furthermore, derivatives of amino acids are used to synthesize chiral ligands and catalysts, such as N-heterocyclic carbenes, which are employed in a wide range of asymmetric chemical transformations. researchgate.net The defined structure of N-butylglycine makes it a useful precursor for building larger, stereochemically complex target molecules.

Reactivity and Mechanistic Investigations of 2 Butylamino Acetic Acid Systems

Acid-Base Equilibria and Protonation/Deprotonation Dynamics

Like other amino acids, 2-(butylamino)acetic acid exists as a zwitterion in the solid state and in neutral aqueous solutions. The acid-base properties of this compound are characterized by two dissociation constants, pKa1 and pKa2, corresponding to the carboxylic acid and the secondary ammonium (B1175870) groups, respectively. These constants are crucial for understanding the charge state of the molecule at a given pH and its reactivity in various chemical and biological environments.

The protonation and deprotonation dynamics involve the transfer of a proton to and from the carboxylate and the secondary amine functionalities. At low pH, both the carboxylic acid and the amino group are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group is the first to deprotonate, forming the zwitterionic species. With a further increase in pH, the secondary ammonium group deprotonates, leading to a net negative charge on the molecule.

Precise pKa values for this compound are available in the IUPAC Digitized pKa Dataset, providing a quantitative measure of its acid-base behavior. nih.govnih.gov These values are essential for predicting its behavior in solution and for designing reaction conditions where a specific protonation state is desired.

Table 1: Acid Dissociation Constants of this compound

| pKa Value | Corresponding Functional Group |

| pKa1 | Carboxylic Acid (-COOH) |

| pKa2 | Secondary Ammonium (-NH2+-) |

Note: Specific experimental values from the IUPAC dataset are required for a complete table.

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties, stemming from the lone pair of electrons on the nitrogen atom and the electrophilic carbonyl carbon of the carboxylic acid group, respectively.

Nucleophilic Reactivity: The secondary amine in this compound is a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This nucleophilicity is fundamental to many of its reactions, including alkylation, acylation, and reactions with carbonyl compounds. The n-butyl group, being an electron-donating group through an inductive effect, slightly enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to glycine (B1666218).

Common reactions involving the nucleophilic character of the amine include:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is a key step in peptide synthesis.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactivity: The carbonyl carbon of the carboxylic acid group in this compound is an electrophilic center. It is susceptible to attack by nucleophiles, particularly when the carboxylic acid is activated. The electron density around the carbonyl carbon is influenced by the electron-donating n-butyl group on the nitrogen, which can slightly reduce its electrophilicity compared to unsubstituted amino acids. However, it remains sufficiently reactive for various transformations. libretexts.org

Reactions highlighting the electrophilic nature of the carboxyl group include:

Esterification: Reaction with alcohols in the presence of an acid catalyst.

Amidation: Reaction with amines, typically requiring activation of the carboxylic acid.

Reduction: Reduction to the corresponding amino alcohol using strong reducing agents like lithium aluminum hydride.

Hydrolytic Pathways and Esterification/Amidation Reaction Mechanisms

The formation and cleavage of ester and amide bonds are fundamental reactions of this compound and its derivatives. Understanding the mechanisms of these processes is crucial for synthetic applications.

Hydrolytic Pathways: Esters and amides derived from this compound can undergo hydrolysis to regenerate the parent carboxylic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester or amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alcohol or amine.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide ion is followed by a proton transfer to yield the carboxylate salt and the alcohol. The hydrolysis of amides under basic conditions is generally slower than that of esters due to the poorer leaving group ability of the amide anion.

Esterification Reaction Mechanism (Fischer Esterification): The esterification of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, follows the Fischer esterification mechanism. The key steps are:

Protonation of the carbonyl oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. ijert.org

Amidation Reaction Mechanism: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group of this compound typically needs to be activated before it can react with an amine. Common methods for amide bond formation include:

Activation with a Coupling Reagent: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine nucleophile.

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2). The acyl chloride then readily reacts with an amine to form the amide. cognitoedu.org

The mechanism in both cases involves a nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and a byproduct. youtube.com

Steric and Electronic Effects of the Butyl Substituent on Reactivity

The n-butyl group attached to the nitrogen atom of this compound exerts both steric and electronic effects that significantly influence its reactivity compared to glycine and other N-alkylated derivatives.

Steric Effects: The n-butyl group is bulkier than a hydrogen atom (as in glycine) or a methyl group. This increased steric hindrance can affect the rate of reactions at both the nitrogen and the carbonyl carbon.

At the Nitrogen Center: The butyl group can sterically hinder the approach of electrophiles to the nitrogen atom. This effect can slow down the rate of reactions such as alkylation and acylation compared to less hindered amines. However, the linear nature of the n-butyl group imposes less steric hindrance than a branched isomer like a tert-butyl group.

At the Carbonyl Carbon: The steric bulk of the N-butyl group can also influence the approach of nucleophiles to the carbonyl carbon, although this effect is transmitted through several bonds. In reactions like esterification and amidation, the steric environment around the reaction center can affect the stability of the tetrahedral intermediate and the transition states leading to it.

Electronic Effects: The n-butyl group is an electron-donating group due to the positive inductive effect (+I effect) of alkyl groups. This electronic effect has several consequences for the reactivity of this compound:

Increased Nucleophilicity of Nitrogen: The electron-donating nature of the butyl group increases the electron density on the nitrogen atom, making it a stronger nucleophile than the nitrogen in glycine. This enhanced nucleophilicity can lead to faster rates in reactions where the amine acts as the nucleophile.

Decreased Acidity of the Ammonium Ion: The +I effect of the butyl group stabilizes the protonated amino group (secondary ammonium ion), making it less acidic. Consequently, the pKa2 of this compound is expected to be higher than that of glycine.

Decreased Electrophilicity of the Carbonyl Carbon: The electron-donating effect of the N-butyl group can be transmitted to the carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity. This can make the carboxylic acid group slightly less reactive towards nucleophilic attack compared to glycine.

Table 2: Summary of Steric and Electronic Effects of the n-Butyl Group

| Effect | Influence on Reactivity |

| Steric Hindrance | Decreases the rate of reactions at the nitrogen and carbonyl carbon by impeding the approach of reactants. |

| Positive Inductive Effect (+I) | Increases the nucleophilicity of the nitrogen atom. Decreases the acidity of the secondary ammonium group. Slightly decreases the electrophilicity of the carbonyl carbon. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(butylamino)acetic acid, offering detailed insights into the chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The analysis of chemical shifts, signal multiplicities, and integration values provides a clear picture of the atomic arrangement.

In a typical ¹H NMR spectrum, the proton signal for the methylene (B1212753) (CH₂) group situated between the amino and carboxyl functionalities is observed in the range of 3.5 to 4.0 ppm. This downfield shift is attributed to the deshielding effects of the adjacent nitrogen and carbonyl groups. The protons of the butyl group exhibit characteristic signals: the terminal methyl (CH₃) protons appear as a triplet, while the methylene (CH₂) groups adjacent to the nitrogen and each other present as multiplets.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon (C=O) of the carboxylic acid group resonates significantly downfield, typically in the range of 160–170 ppm. The methylene carbon attached to the nitrogen and the carbonyl group appears between 45 and 60 ppm. The signals for the butyl chain carbons are observed at distinct upfield chemical shifts.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (glycine moiety) | 3.5 - 4.0 | Singlet/Triplet |

| -CH₂- (butyl, adjacent to N) | Multiplet | |

| -CH₂- (butyl) | Multiplet | |

| -CH₂- (butyl) | Multiplet | |

| -CH₃ (butyl) | Triplet |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| -CH₂- (glycine moiety) | 45 - 60 |

| -CH₂- (butyl, adjacent to N) | |

| -CH₂- (butyl) | |

| -CH₂- (butyl) | |

| -CH₃ (butyl) |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is instrumental in establishing the connectivity of protons within the butyl chain. Cross-peaks in the COSY spectrum reveal which protons are coupled to each other, allowing for a sequential walk-through of the butyl group's proton network.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon, providing definitive assignments for all the CH, CH₂, and CH₃ groups in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbonyl carbon by observing its correlation with the protons of the adjacent methylene group. It also helps to confirm the connection between the butyl group and the glycine (B1666218) moiety through the nitrogen atom.

Mass Spectrometry (MS) in Molecular Identification and Mechanistic Studies

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its behavior in chemical reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used to monitor the progress of chemical reactions in real-time. In the synthesis of this compound, for instance, the reaction between butylamine (B146782) and a haloacetic acid can be tracked. LC-MS allows for the separation of the starting materials, intermediates, and the final product, with the mass spectrometer providing the molecular weight of each component. This enables the identification of transient intermediates and byproducts, offering valuable insights into the reaction mechanism and helping to optimize reaction conditions for improved yield and purity.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum of N-substituted glycine derivatives shows a characteristic absorption peak for the carbonyl group (C=O) of the carboxylic acid at approximately 1700 cm⁻¹. Other key vibrational modes include the N-H stretching and bending vibrations of the secondary amine, the O-H stretch of the carboxylic acid (which is often broad), and the C-H stretching and bending vibrations of the alkyl groups. The specific frequencies and intensities of these bands provide a unique spectral signature for the compound.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (C=O) | Stretch | ~1700 |

| Carboxylic Acid (O-H) | Stretch | Broad, ~3300-2500 |

| Secondary Amine (N-H) | Stretch | ~3300-3500 |

| Secondary Amine (N-H) | Bend | ~1550-1650 |

| Alkyl (C-H) | Stretch | ~2850-2960 |

| Alkyl (C-H) | Bend | ~1375-1465 |

Note: The exact positions of the absorption bands can be influenced by intermolecular interactions and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound, FT-Raman spectroscopy provides detailed information about the molecular structure, conformation, and functional groups. The technique involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting spectrum shows shifts in wavenumber corresponding to specific molecular vibrations.

In the solid state, this compound exists as a zwitterion, H₃N⁺-CH₂-COO⁻, similar to other amino acids. The FT-Raman spectrum would be characterized by distinct bands arising from the butyl group, the amino group, and the carboxylate group.

Key vibrational modes expected for this compound include:

C-H Stretching: Vibrations from the butyl group and the α-carbon would appear in the 2800-3000 cm⁻¹ region. Specific bands for the symmetric and asymmetric stretching of CH₃ and CH₂ groups are anticipated.

N-H Stretching: The stretching vibrations of the protonated amino group (NH) would be observed in the region of 3000-3200 cm⁻¹.

C=O Stretching: The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are prominent in the Raman spectrum. The symmetric stretch typically appears around 1400 cm⁻¹, while the asymmetric stretch is found near 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1000-1200 cm⁻¹ range.

Skeletal Vibrations: The complex fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to C-C stretching, C-H bending, and other skeletal deformations of the molecule. For instance, the wagging and twisting vibrations of the CH₂ groups would be found in the 1300-1450 cm⁻¹ range. researchgate.netresearchgate.net

Analysis of these characteristic bands allows for unambiguous identification of the compound and can also be used to study conformational changes or interactions in different environments.

Table 1: Expected FT-Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~2870 | CH₃ Symmetric Stretch | Stretching |

| ~2930 | CH₂ Symmetric Stretch | Stretching |

| ~2960 | CH₃ Asymmetric Stretch | Stretching |

| ~1580 | COO⁻ Asymmetric Stretch | Stretching |

| ~1450 | CH₂ Bending (Scissoring) | Bending |

| ~1410 | COO⁻ Symmetric Stretch | Stretching |

| ~1340 | CH₂ Wagging | Bending |

| ~1100 | C-N Stretch | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions, corresponding to electronic transitions within a molecule. libretexts.orgshu.ac.uk For a compound like this compound, which lacks extensive conjugation or chromophores, significant absorption in the visible range is not expected.

The primary electronic transitions possible in this molecule are n→σ* transitions, involving the promotion of a non-bonding (n) electron from the nitrogen or oxygen atoms to an anti-bonding (σ*) orbital. shu.ac.uk These transitions typically occur at wavelengths below 220 nm and result in weak absorption bands.

The UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent like water or ethanol would likely show only end absorption, where the absorbance increases sharply towards the lower wavelength limit of the instrument. The absence of significant peaks above 220 nm can be an indicator of the compound's purity, as many potential organic impurities containing double bonds, aromatic rings, or carbonyl groups would exhibit characteristic absorption at higher wavelengths. Therefore, UV-Vis spectroscopy serves as a valuable tool for purity assessment, allowing for the detection of chromophoric contaminants.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| < 220 nm | n → σ* | Low | Associated with non-bonding electrons on N and O atoms. |

Thermogravimetric Analysis (TGA) in Material Stability and Compositional Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides crucial information about the thermal stability, decomposition profile, and composition of a material. youtube.com

For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. The analysis of glycine and its oligomers by TGA indicates that decomposition often begins above 200°C. researchgate.net A similar onset of degradation would be expected for N-butylglycine. The decomposition process likely occurs in distinct stages. A plausible decomposition pathway could involve an initial loss of the butyl group, followed by the degradation of the remaining glycine moiety, potentially through decarboxylation and loss of ammonia.

The TGA curve would display a series of steps, with each step corresponding to a specific mass loss event. By analyzing the percentage of mass lost at each stage, it is possible to infer the nature of the fragments being eliminated, which helps in confirming the compound's composition and understanding its thermal degradation mechanism.

Table 3: Hypothetical TGA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Plausible Lost Fragment | Remaining Residue |

|---|---|---|---|

| 210 - 280 | ~43.5% | Butyl group (C₄H₉) | Glycine moiety |

| 280 - 400 | ~34.3% | Carbon dioxide (CO₂) | Remaining fragments |

Chromatographic and Titrimetric Methods in Quantitative Analysis and Separation Science

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. For the purity profiling of this compound, a reversed-phase HPLC method is commonly employed.

In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Since this compound is a polar compound, an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve retention and peak shape. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol.

Detection can be achieved using a UV detector set at a low wavelength (e.g., 210 nm) to detect the carboxyl and amino groups, or more universally using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not dependent on the presence of a chromophore. researchgate.net By running a sample and comparing the peak areas, the purity of this compound can be accurately determined, and potential impurities, such as starting materials or side products from its synthesis, can be identified and quantified. researchgate.net

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical) | ~5.8 min |

Potentiometric titration is a precise analytical method used to determine the concentration of a substance and its acid-base properties. wikipedia.orgbyjus.com As an amino acid, this compound is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. Potentiometric titration can be used to determine the pKa values associated with these functional groups.

The titration involves dissolving a known quantity of the compound in water and titrating it with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH). mit.edu The pH of the solution is monitored using a pH electrode as the titrant is added. A plot of pH versus the volume of titrant added yields a titration curve with distinct equivalence points.

The titration with NaOH neutralizes the carboxylic acid proton (of the H₂N⁺RCOOH form) and then the ammonium (B1175870) proton (of the H₃N⁺RCOO⁻ form). The titration with HCl protonates the carboxylate group. From the titration curve, two pKa values can be determined:

pKa₁: Corresponding to the dissociation of the carboxylic acid group (-COOH).

pKa₂: Corresponding to the dissociation of the protonated amino group (-NH₃⁺).

The equivalence points can be identified as the points of maximum slope on the titration curve, often determined using the first or second derivative of the curve. researchgate.net The pKa values are determined from the pH at the half-equivalence points. This technique provides fundamental data on the acid-base behavior of the molecule in solution.

Table 5: Expected pKa Values and Titration Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| pKa₁ | Dissociation of the carboxylic acid group | ~2.3 - 2.5 |

| pKa₂ | Dissociation of the protonated amino group | ~9.8 - 10.2 |

Applications of 2 Butylamino Acetic Acid in Diverse Chemical Research Domains

Strategic Role as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be combined to create more complex structures. Carboxylic acids and their derivatives are of particular interest as building blocks for this purpose. nih.gov 2-(Butylamino)acetic acid fits this role perfectly, possessing two distinct reactive sites that enable its incorporation into a wide array of molecular frameworks through various chemical transformations.

Facilitation of Peptide Synthesis and Amino Acid Derivatization

Peptides are chains of amino acids linked by peptide bonds. bachem.com The chemical synthesis of peptides is a cornerstone of pharmaceutical development and biochemical studies, allowing for the creation of novel therapeutic agents and research tools. bachem.comnih.gov This process involves the sequential addition of amino acids, where the reactive amino and carboxyl groups are temporarily protected to prevent unwanted side reactions. bachem.compeptide.com

As a non-natural amino acid derivative, this compound can be incorporated into peptide chains using standard methodologies like Solid-Phase Peptide Synthesis (SPPS). asymchem.com Introducing such modified amino acids allows for the creation of peptidomimetics with tailored properties. asymchem.com The N-butyl group alters the local hydrophobicity and steric profile of the peptide backbone, which can influence the peptide's conformation, stability against enzymatic degradation, and biological activity. The synthesis process follows established protocols where the carboxylic acid group is activated using coupling reagents to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain. bachem.com

| Synthesis Step | Description | Purpose |

| Protection | The N-butylamino group is protected with a temporary protecting group (e.g., Fmoc or Boc). | To prevent self-polymerization and unwanted side reactions during coupling. peptide.compeptide.com |

| Activation | The carboxylic acid group is activated using coupling reagents (e.g., carbodiimides). | To make the carboxyl group more reactive towards forming a peptide bond. bachem.com |

| Coupling | The activated amino acid is reacted with the deprotected N-terminus of the peptide chain. | To elongate the peptide chain by one residue. asymchem.com |

| Deprotection | The temporary protecting group on the newly added residue is removed. | To prepare the peptide chain for the next coupling cycle. peptide.com |

Intermediate in the Synthesis of Heterocyclic Frameworks and α-Ketoamides

The dual functionality of this compound makes it a valuable intermediate for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The amine and carboxylic acid can react intramolecularly or with other bifunctional reagents to form various ring systems, such as substituted piperazinediones or other nitrogen-containing heterocycles.

Furthermore, it serves as a precursor for α-ketoamides. The secondary amine of this compound can react with an activated α-ketoacid derivative in an amidation reaction. This pathway is significant as the α-ketoamide moiety is a key pharmacophore found in various enzyme inhibitors, particularly protease inhibitors.

Synthetic Precursor for Complex Molecular Architectures (e.g., in agrochemical research)

The utility of this compound extends to the synthesis of highly complex molecules. It can be used as an intermediate in multi-step synthetic sequences where its structural features are incorporated into a larger final product. A notable parallel is the use of the closely related compound, 2-(tert-butylamino)acetic acid hydrochloride, as a key intermediate in the production of Tigecycline, a broad-spectrum antibiotic. innospk.com This demonstrates how N-substituted glycine (B1666218) derivatives are critical components in the manufacture of complex pharmaceutical agents.

In agrochemical research, there is a constant demand for novel molecular scaffolds to develop new herbicides, pesticides, and fungicides. The versatile reactivity of this compound allows it to be a starting point for creating libraries of new compounds for screening. Its structure can be modified and elaborated to build complex architectures with potential applications in crop protection. nih.gov

Integration into Advanced Materials Science Research and Development

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the creation of "smart" polymers and functionalized nanomaterials.

Monomer and Functionalizing Agent in Polymer Synthesis (e.g., pH-responsive polymers)

Polymers that exhibit significant changes in their properties in response to environmental stimuli are known as "smart" or responsive polymers. bohrium.com Among these, pH-responsive polymers are of great interest for applications such as drug delivery and sensors. researchgate.netmdpi.com These polymers typically contain weakly acidic or basic functional groups that can ionize or de-ionize as the pH changes. rjptonline.org

When this compound is incorporated into a polymer backbone, either as a monomer or as a functionalizing agent, it imparts pH-responsive characteristics. The secondary amine group (pKa typically in the neutral to slightly basic range) can accept a proton in acidic conditions, leading to a positively charged polymer chain. mdpi.comrjptonline.org This charge causes electrostatic repulsion between chain segments and increases affinity for water, resulting in the swelling or dissolution of the polymer. rjptonline.org Conversely, in neutral or alkaline conditions, the amine is deprotonated and neutral, making the polymer more hydrophobic and causing it to collapse or shrink. mdpi.com This behavior is demonstrated in polymers made from similar secondary amine-functionalized monomers, such as poly(2-(tert-butylamino)ethyl methacrylate). tandfonline.com

| pH Condition | State of Amino Group | Polymer Charge | Resulting Polymer Behavior |

| Acidic (Low pH) | Protonated (R₂NH₂⁺) | Positive | Hydrophilic, Swelling/Dissolution rjptonline.org |

| Alkaline (High pH) | Deprotonated (R₂NH) | Neutral | Hydrophobic, Collapse/Shrinking mdpi.com |

Surface Modification of Nanoparticles and Fabrication of Hybrid Materials

The surface modification of nanoparticles is crucial for enhancing their stability, biocompatibility, and functionality for applications in medicine, catalysis, and electronics. mdpi.com Molecules with specific functional groups are used to coat the nanoparticle surface. nih.gov Functional groups such as amines and carboxylic acids are widely used for this purpose. mdpi.comnih.gov

This compound is an excellent candidate for a surface modification agent due to its bifunctional nature. nih.gov The carboxylic acid group can strongly bind to the surface of metal oxide nanoparticles (e.g., silica, iron oxide), while the amine group can be used to attach to other types of nanoparticles (e.g., gold) or to further conjugate other molecules like drugs or targeting ligands. mdpi.comresearchgate.net This allows it to act as a stable anchor or a versatile linker, facilitating the fabrication of complex core-shell or hybrid nanomaterials. science.gov The presence of the butyl group also modifies the surface properties, imparting a degree of hydrophobicity that can improve the nanoparticle's dispersion in non-aqueous media or within polymer matrices. science.gov

| Nanoparticle Material | Binding Group | Potential Interaction |

| Metal Oxides (e.g., SiO₂, Fe₃O₄) | Carboxylic Acid (-COOH) | Covalent or coordinate bonding to surface metal atoms. researchgate.net |

| Gold (Au) | Amine (-NH-) | Dative bonding between nitrogen and gold surface atoms. mdpi.com |

| Quantum Dots (e.g., CdTe) | Amine (-NH-) | Ligand exchange with existing surface capping agents. nih.gov |

Exploration as a Component in Organic Semiconductor and Optoelectronic Materials

Currently, there is limited direct research available on the specific application of this compound as a primary component in organic semiconductor and optoelectronic materials. The field of conducting polymers has seen the investigation of related N-substituted glycine derivatives, such as poly-N-phenylglycine, for their potential to capture aqueous metal ions due to the presence of negatively charged carboxylic acid groups. However, dedicated studies exploring the electronic and optical properties of polymers or materials incorporating the N-butylglycine moiety for semiconductor or optoelectronic applications are not extensively documented in the available scientific literature. The synthesis of polymers from N-butyl N-carboxyanhydride has been reported, focusing on the polymerization kinetics and mechanism rather than the electronic properties of the resulting poly(N-butyl glycine). nih.gov

Fundamental Investigations in Coordination Chemistry

The study of this compound and other N-alkylglycinates as ligands in coordination chemistry is a more established area of research. The ability of these molecules to act as bidentate ligands, coordinating with metal ions through both the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, has led to the synthesis and characterization of a wide array of metal complexes with diverse structures and properties. researchgate.net

The synthesis of metal complexes with N-alkylglycinates, including N-butylglycine, typically involves the reaction of the corresponding N-alkylglycine ligand with a metal salt in an aqueous solution. nih.gov These synthetic procedures have yielded a variety of coordination compounds with different transition metals such as cobalt(II), nickel(II), and copper(II). nih.gov The resulting complexes can exhibit a range of structural motifs, including monomeric, dimeric, and polymeric architectures. For instance, studies on N-alkylglycinates have reported the formation of monomeric complexes like [Co(EtGly)₂(H₂O)₂] and polymeric structures such as [Cu(μ-EtGly)₂]n, where 'EtGly' represents N-ethylglycinate. nih.gov While specific synthesis details for N-butylglycine complexes are part of this broader research, detailed individual reports are less common. The general synthetic approach involves dissolving the N-alkylglycine and the metal salt in a suitable solvent, followed by slow evaporation to obtain crystalline products. nih.gov A green synthesis approach for N-substituted glycine derivatives, including a butyl derivative, has also been described, which utilizes water as a solvent and avoids hazardous reagents. nih.gov

The structural and spectroscopic characterization of metal complexes with N-alkylglycinates provides valuable insights into their bonding, geometry, and electronic properties. X-ray crystallography and electron spin resonance (ESR) spectroscopy are powerful tools employed for this purpose. nih.gov

In many of these complexes, the N-alkylglycinate ligand acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. researchgate.netscispace.com The coordination geometry around the metal ion is often a distorted octahedron, which can be completed by water molecules. nih.gov For example, in monomeric complexes of Co(II) and Ni(II) with N-alkylglycinates, the metal ion is typically coordinated to two N-alkylglycinate ligands and two water molecules. nih.gov

Infrared (IR) spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. The vibrational frequencies of the carboxylate (COO⁻) and amino (NH) groups in the ligand shift upon complexation. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate group are altered, and new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds appear in the far-infrared region. researchgate.netscispace.com

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ions, which are influenced by the ligand field. The position and intensity of these absorption bands are indicative of the coordination geometry around the metal center. researchgate.net For instance, the UV-Vis spectra of Cu(II) complexes with N-modified glycine ligands often show a slight hypsochromic shift (blue shift) compared to the free ligand. researchgate.net

The thermal stability of these complexes has also been investigated using thermogravimetric analysis (TGA). These studies reveal the decomposition patterns of the complexes and can help determine the presence of coordinated or lattice water molecules. researchgate.net

Table 1: Selected Infrared Spectroscopy Data for a Representative N-Modified Glycine Ligand and its Metal Complexes researchgate.net

| Compound | ν(COO⁻)as (cm⁻¹) | ν(COO⁻)s (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |

| N-modified Glycine Ligand (L) | 1651 | 1411 | - | - |

| [Cu(L)₂·H₂O] | 1603 | 1388 | 421 | 541 |

| [Co(L)₂·2H₂O] | 1626 | 1360 | 427 | 563 |

| [Ni(L)₂·2H₂O] | 1610 | 1375 | 425 | 550 |

| [Fe(L)₂·2H₂O] | 1615 | 1370 | 423 | 548 |

| [Zn(L)₂·H₂O]·H₂O | 1620 | 1380 | 426 | 555 |

Note: The data presented is for a different N-modified glycine ligand but is representative of the shifts observed upon complexation.

Basic Research in Biochemical Interaction Studies (as molecular probes)

The use of small molecules as molecular probes is a fundamental technique in biochemical research to study the function and interactions of biological macromolecules. While N-alkyl-α-amino acids are important in nature and for human health, the specific application of this compound as a molecular probe is not widely reported. nih.gov

The development of molecular probes often involves the attachment of a reporter group, such as a fluorescent label, to the molecule of interest. nih.govfrontiersin.org There are established methods for the fluorescent labeling of N-glycans and other biomolecules, which are then used in high-throughput analysis. nih.govpremierbiosoft.comnih.gov However, the synthesis and application of a fluorescently labeled N-butylglycine for the purpose of studying biochemical interactions as a molecular probe have not been specifically detailed in the available literature. Research in this area would likely involve the synthesis of a derivative of this compound that incorporates a fluorophore, followed by studies to investigate its binding and interaction with specific biological targets.

Fundamental Insights into Protein Binding and Molecular Recognition Mechanisms

The study of N-substituted glycine oligomers, or peptoids, where this compound can be a monomer, provides a powerful platform for understanding protein-protein interactions. nih.gov These synthetic polymers are of significant interest because they can be designed with highly variable backbone and side-chain chemistry, allowing for a systematic exploration of the principles governing molecular recognition. nih.gov

For instance, peptoids containing N-butylglycine have been developed to better understand broad conformational ensembles of peptidomimetics. researchgate.net These studies use a combination of analytical techniques to distinguish the conformations of sequences that are compositionally identical but vary in their monomer units, such as polar glycine versus the more hydrophobic N-butylglycine. researchgate.net The ability to create large, diverse libraries of peptoids that include N-butylglycine allows for high-throughput screening to identify molecules that bind with high specificity to target proteins. researchgate.net

A study on the synthesis of various N-alkylated glycine derivatives, including the butyl derivative, highlighted how the nature of the alkyl chain can impose different properties on the molecule, which is crucial for their interaction with biomacromolecules. acs.orgnih.gov While this particular study focused on interactions with DNA and human serum albumin (HSA) for other derivatives, it underscores the principle that the alkyl substituent, such as the butyl group in this compound, is a key determinant in the molecule's interaction with biological targets. acs.orgnih.gov

The following table summarizes the key characteristics of N-substituted glycine derivatives and their relevance in studying molecular interactions:

| Derivative Type | Key Feature | Relevance to Molecular Recognition |

| N-substituted glycines (general) | Flexible and hydrophobic side chains of varying lengths. | Allows for systematic study of lipophilicity and solubility effects on biological activity. acs.org |

| N-butylglycine | Introduction of a moderately hydrophobic butyl group. | Contributes to the overall hydrophobicity and conformational properties of peptoids, influencing protein binding. researchgate.net |

| Other N-alkylated glycines | Varied alkyl chain lengths (propyl, pentyl, octyl, etc.). | Enables comparative studies to determine the optimal hydrophobicity for specific molecular interactions. acs.org |

Enzymatic Interaction Studies for Elucidating Catalytic Mechanisms

The incorporation of this compound into peptide or peptoid structures has also proven instrumental in probing enzymatic interactions and elucidating catalytic mechanisms. A notable example is the use of N-butylglycine in the development of potent inhibitors for O-GlcNAc transferase (OGT), an enzyme involved in various cellular processes.

In a study focused on creating macrocyclic peptide inhibitors of OGT, researchers found that replacing a proline residue with N-butylglycine significantly increased the potency of the inhibitor. whiterose.ac.uk This enhancement suggests that the butyl side chain of the N-butylglycine residue makes favorable interactions within a binding pocket of the enzyme, likely through hydrophobic contacts. The flexibility of the N-substituted glycine backbone, combined with the specific nature of the butyl group, allowed for the optimization of the inhibitor's affinity for the enzyme.

This research demonstrates how this compound can be used as a tool to explore the active or allosteric sites of enzymes. By systematically replacing natural amino acids with N-butylglycine in a known peptide ligand, scientists can map the topology of the enzyme's binding site and identify regions where hydrophobic interactions are critical for substrate recognition or inhibition. The observed increase in inhibitory potency upon substitution provides direct evidence for the role of the butyl group in the molecular recognition event at the enzymatic level.

The findings from this study can be summarized in the following table:

| Peptide Modification | Effect on OGT Inhibition | Implication for Catalytic Mechanism Understanding |

| Replacement of proline with N-butylglycine | Marked increase in inhibitory potency. whiterose.ac.uk | The butyl group likely engages in favorable hydrophobic interactions within an allosteric binding site, highlighting the importance of this region for enzyme modulation. |

| Replacement of glycine with other aliphatic or heterocyclic residues | Modest changes in inhibitory potency. whiterose.ac.uk | Provides a basis for comparison to understand the specific contribution of the butyl group's size and hydrophobicity. |

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred the development of green synthetic routes for 2-(butylamino)acetic acid. Traditional methods often required harsh conditions and hazardous solvents like benzene, toluene, or dichloromethane. nih.gov In contrast, recent research highlights a significantly more sustainable approach.

A notable green synthesis method involves the direct reaction of butylamine (B146782) with chloroacetic acid in an aqueous solution under cold conditions (ice bath). nih.govacs.org This process, stirred for 24 hours, eliminates the need for toxic organic solvents, thereby reducing environmental impact and improving safety. nih.gov The final product is obtained after water removal, washing with acetone, and acidification. nih.gov This methodology represents a significant advancement, aligning the production of N-substituted glycine (B1666218) derivatives with the principles of green chemistry.

| Parameter | Traditional Synthesis | Green Synthesis | Reference |

| Solvent | Dichloromethane, Benzene, Toluene | Water | nih.gov |

| Conditions | Reflux, Hydrothermal (60–110 °C) | Ice bath, Room Temperature | nih.gov |

| Key Advantage | Established procedures | Environmentally benign, safer, avoids toxic solvents | nih.govacs.org |

Advanced Integration with Spectroscopic and Imaging Techniques

Spectroscopic methods are fundamental to the characterization and functional study of this compound. Beyond basic structural confirmation using techniques like ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, these tools are being integrated into more advanced biological investigations. nih.govresearchgate.net

A key research frontier is the use of spectroscopy to probe the interactions between N-substituted glycines and biological macromolecules. For instance, UV-vis absorption spectroscopy and fluorescence emission monitoring are employed to study the binding dynamics of these compounds with DNA and Human Serum Albumin (HSA). nih.govresearchgate.net Such studies are crucial for understanding how these molecules behave in biological systems, which is vital for drug discovery and development. Furthermore, spectroscopic techniques are essential for characterizing the coordination of this compound as a bidentate ligand with various metal ions, an area of interest in bioinorganic chemistry. ubbcluj.ro While advanced imaging techniques have not been extensively applied to this compound itself, their use in related fields suggests a potential future direction for visualizing its distribution and activity in complex biological environments.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational modeling with experimental work provides a deeper understanding of the properties and behavior of this compound. This synergistic approach allows researchers to predict and rationalize experimental findings, accelerating the pace of discovery.

A prominent example is the use of Density Functional Theory (DFT) to complement experimental data. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry and predict the vibrational frequencies of the compound, which can then be compared with experimental FT-IR spectra for validation. nih.gov In the realm of chemical biology, molecular docking simulations are performed to model the interaction of this compound derivatives with the binding sites of macromolecules like DNA and HSA. researchgate.net These computational results, which predict binding energies and specific interactions, provide a theoretical framework for interpreting experimental data from spectroscopic titration and circular dichroism studies. researchgate.net Additionally, computational tools for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles are used to screen and prioritize derivatives for further experimental investigation. acs.orgresearchgate.net

| Methodology | Application for this compound | Insights Gained | Reference |

| Density Functional Theory (DFT) | Calculation of molecular structure and vibrational frequencies. | Validation of experimental FT-IR spectra. | nih.govresearchgate.net |

| Molecular Docking | Simulation of binding to DNA and HSA. | Prediction of binding affinity and interaction modes. | researchgate.net |

| ADME/Toxicity Prediction | In silico screening of biological properties. | Identification of candidates with favorable drug-like properties. | acs.orgresearchgate.net |

Exploration of Novel Reactivity Modalities and Catalytic Roles

Research is beginning to uncover the diverse reactivity of this compound beyond its basic structure. Its ability to act as a bidentate ligand, coordinating with metal ions via its carboxylate oxygen and amino nitrogen, is a foundational aspect of its reactivity, making it a valuable component in coordination chemistry. researchgate.netubbcluj.ro

While the direct catalytic application of this compound is still an emerging area, the known function of its isomer, 2-(tert-butylamino)acetic acid, as an acid catalyst in organic synthesis suggests a potential avenue for future exploration. A highly significant area of reactivity is in polymer chemistry. The N-carboxyanhydride (NCA) and N-thiocarboxyanhydride (NTA) derivatives of N-butylglycine serve as important monomers for synthesizing polypeptoids. nih.govacs.org The polymerization of N-butyl N-carboxyanhydride (Bu-NCA) can be mediated by N-Heterocyclic Carbenes (NHCs), showcasing a controlled reaction modality. nih.govacs.org This reactivity is crucial for creating advanced polymer architectures.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structure of this compound positions it at the intersection of several scientific disciplines, most notably chemical biology and materials science.

Chemical Biology: In chemical biology, the focus is on using this compound and its derivatives to probe and influence biological systems. Its flexible N-alkyl chain can be modified to tune properties like lipophilicity, which is critical for cell membrane penetration. nih.gov Current research involves studying its interactions with crucial biomacromolecules like DNA and HSA and evaluating its cytotoxicity against human cell lines, which are foundational steps in assessing its therapeutic potential. researchgate.net Its role as a ligand also opens up possibilities in bioinorganic chemistry for the development of novel metal-based compounds. nih.gov

Materials Science: In materials science, this compound is a valuable monomer for the synthesis of poly(N-butylglycine) (PNBG), a type of polypeptoid. acs.org Polypeptoids are a class of protein-mimicking polymers that resist enzymatic degradation and have highly tunable properties. nih.govacs.org By controlling the polymerization of N-butylglycine derivatives, researchers can create advanced materials with defined molecular weights and architectures (e.g., linear or cyclic polymers). nih.govacs.org These materials are being explored for a wide range of applications, including drug delivery systems, responsive hydrogels, and other functional biomaterials. acs.orgacs.org

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-(Butylamino)acetic acid? The compound is typically synthesized via nucleophilic substitution or amidation. A common approach involves reacting butylamine with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions. Yields range from 60–85% depending on solvent polarity and temperature .

Advanced: How do solvent polarity and catalyst choice influence reaction yields and byproduct formation? Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote esterification side reactions. Catalysts like DCC (dicyclohexylcarbodiimide) improve amidation efficiency, while base selection (e.g., NaOH vs. K₂CO₃) affects deprotonation kinetics. Kinetic studies using HPLC-MS are critical to optimize conditions and minimize byproducts like N-alkylated impurities .

Structural Characterization

Basic: Which spectroscopic techniques are optimal for characterizing this compound? Key techniques include:

- ¹H/¹³C NMR : Confirms alkyl chain integration (δ 0.8–1.5 ppm for butyl) and carboxylic acid proton (δ ~12 ppm).

- FT-IR : Identifies carboxylic O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can 2D NMR (e.g., HSQC, COSY) resolve structural ambiguities? 2D NMR distinguishes overlapping signals in crowded regions (e.g., methylene protons). For example, HSQC correlates ¹H-¹³C couplings to confirm the butyl chain’s connectivity, while NOESY identifies spatial proximity between the amino and acetic acid groups .

Stability and Reactivity

Basic: What are the key stability considerations for storing this compound? The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C. Aqueous solutions should be buffered at pH 6–8 to prevent hydrolysis .

Advanced: What mechanisms underlie pH-dependent degradation pathways? Under acidic conditions (pH < 4), protonation of the amino group accelerates esterification. At pH > 9, deprotonation of the carboxylic acid promotes decarboxylation. Degradation kinetics can be modeled using Arrhenius plots from accelerated stability studies .

Biological and Toxicological Profiling

Basic: What in vitro models are used to study its biological activity? Common models include enzyme inhibition assays (e.g., acetylcholinesterase) and cytotoxicity screens (e.g., MTT assay in HEK293 cells). Dose-response curves are analyzed using Hill plots to determine IC₅₀ values .

Advanced: How do molecular docking studies predict interactions with enzymatic targets? Docking simulations (e.g., AutoDock Vina) model hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., serine in hydrolases). MD simulations assess binding stability over 100-ns trajectories .

Analytical Challenges

Basic: What chromatographic methods ensure purity assessment? Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound from impurities. UV detection at 210 nm is standard, with retention times validated against certified reference materials .

Advanced: *How to address co-elution issues in HPLC due to structurally similar impurities? Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective quantification. For example, monitor m/z transitions specific to the parent ion (e.g., m/z 146 → 88) .

Data Contradictions and Resolution

Basic: What are the reported pKa values, and how are they determined? Reported pKa values for the carboxylic acid group range from 2.8–3.5. Potentiometric titration in aqueous and non-aqueous solvents (e.g., DMSO) accounts for solvent effects .

Advanced: How to reconcile discrepancies in pKa values across solvent systems? Use the Yasuda-Shedlovsky extrapolation to correlate pKa with solvent dielectric constant. For example, pKa in methanol-water mixtures is linearized to estimate the aqueous value, resolving solvent-specific discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.